N-(2-fluorophenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide
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Overview
Description
N-(2-fluorophenyl)-2-(3’-(4-fluorophenyl)-7-methyl-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide is a complex organic compound that features a spirocyclic structure incorporating both indoline and thiazolidine moieties. The presence of fluorine atoms on the phenyl rings enhances its chemical stability and biological activity, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-(3’-(4-fluorophenyl)-7-methyl-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving an indoline derivative and a thiazolidine precursor. This step often requires a catalyst and specific reaction conditions such as elevated temperatures and inert atmosphere to facilitate the cyclization.
Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced via nucleophilic aromatic substitution reactions. This step may involve the use of fluorinated benzene derivatives and appropriate nucleophiles under controlled conditions.
Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide group. This is typically achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indoline moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the spirocyclic structure, potentially converting them to alcohols.
Substitution: The fluorophenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxindole derivatives, while reduction could produce alcohols from the carbonyl groups.
Scientific Research Applications
N-(2-fluorophenyl)-2-(3’-(4-fluorophenyl)-7-methyl-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s biological activity, particularly its potential as an enzyme inhibitor or receptor modulator, makes it valuable in biochemical assays and drug discovery.
Medicine: Its pharmacological properties are investigated for potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-(3’-(4-fluorophenyl)-7-methyl-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The fluorine atoms enhance binding affinity and specificity, while the spirocyclic structure provides a rigid framework that can interact with the active
Biological Activity
N-(2-fluorophenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antiproliferative effects against cancer cell lines, antioxidant activity, and other pharmacological effects.
Chemical Structure
The compound features a unique spiro-indoline-thiazolidin core, which is significant for its biological activity. The presence of fluorine substituents on the phenyl rings may enhance its interaction with biological targets.
Antiproliferative Properties
Recent studies have demonstrated that derivatives of spiro-indoline compounds exhibit promising antiproliferative activity against various cancer cell lines. For instance, a related compound showed significant activity against the MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer) cell lines. The most potent analogs had IC50 values comparable to standard chemotherapeutics like 5-fluorouracil and sunitinib, indicating their potential as anticancer agents .
Compound | Cell Line | IC50 (µM) |
---|---|---|
6m | MCF7 | 3.597 |
6l | MCF7 | 3.986 |
5-FU | MCF7 | 3.15 |
Sunitinib | MCF7 | 3.97 |
Antioxidant Activity
The antioxidant properties of similar compounds have been evaluated using various in vitro assays, such as DPPH and ABTS radical scavenging assays. These studies suggest that the presence of selenium or other heteroatoms in the structure enhances the antioxidant capacity, which could be beneficial in reducing oxidative stress-related diseases .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Inhibition of Cell Proliferation : The compound may disrupt key signaling pathways involved in cell cycle regulation, leading to apoptosis in cancer cells.
- Antioxidant Effects : By scavenging free radicals and reducing oxidative stress, these compounds can protect normal cells from damage.
- Targeting Specific Enzymes : Similar compounds have shown multi-target inhibitory properties against enzymes such as EGFR and VEGFR-2, crucial for tumor growth and angiogenesis .
Case Studies
- Anti-SARS-CoV-2 Activity : Some spiro-indoline derivatives exhibited antiviral properties against SARS-CoV-2 in Vero cell models, suggesting their potential application in infectious diseases .
- Antimicrobial Properties : Compounds with similar scaffolds have also demonstrated antimicrobial activity against various pathogens, indicating a broader spectrum of biological applications .
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[3-(4-fluorophenyl)-7'-methyl-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F2N3O3S/c1-15-5-4-6-18-23(15)29(13-21(31)28-20-8-3-2-7-19(20)27)24(33)25(18)30(22(32)14-34-25)17-11-9-16(26)10-12-17/h2-12H,13-14H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIYSIVBVYKORX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3(C(=O)N2CC(=O)NC4=CC=CC=C4F)N(C(=O)CS3)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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